molecular formula C7H5BrF3NO B1412145 3-Bromomethyl-2-hydroxy-4-(trifluoromethyl)pyridine CAS No. 1227502-08-0

3-Bromomethyl-2-hydroxy-4-(trifluoromethyl)pyridine

Cat. No.: B1412145
CAS No.: 1227502-08-0
M. Wt: 256.02 g/mol
InChI Key: GFFIKNLZAWWSNX-UHFFFAOYSA-N
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Description

3-Bromomethyl-2-hydroxy-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by a bromomethyl group at position 3, a hydroxyl group at position 2, and a trifluoromethyl (CF₃) substituent at position 2. This compound’s structure confers unique reactivity and physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromomethyl group acts as a versatile electrophilic site for nucleophilic substitution, while the hydroxyl group enhances solubility in polar solvents and may participate in hydrogen bonding. The CF₃ group increases lipophilicity and metabolic stability, a common feature in bioactive molecules .

Properties

IUPAC Name

3-(bromomethyl)-4-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-3-4-5(7(9,10)11)1-2-12-6(4)13/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFIKNLZAWWSNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Pyridine Derivatives

Bromination is a key initial step in synthesizing 3-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine. Typically, this involves selective substitution at the methyl group attached to the pyridine ring:

  • Reagents & Conditions :
    • N-bromosuccinimide (NBS) as the brominating agent
    • Radical initiator such as azobisisobutyronitrile (AIBN)
    • Solvent: carbon tetrachloride or dichloromethane
    • Reflux conditions to facilitate radical bromination

Reaction pathway :
The methyl group at the third position undergoes radical abstraction, leading to the formation of a bromomethyl intermediate. This process is optimized to favor mono-bromination, avoiding over-bromination or polybromination.

Hydroxylation at the Pyridine Ring

Hydroxylation at the second or sixth position of the pyridine ring is achieved via electrophilic substitution or directed ortho-lithiation followed by quenching with water or hydroxylating agents:

  • Methodology :
    • Directed lithiation using n-butyllithium (n-BuLi) at low temperatures
    • Subsequent quenching with water or oxygen to introduce the hydroxyl group at the desired position

Reaction conditions :

  • Low temperature (-78°C) to control regioselectivity
  • Use of polar aprotic solvents like tetrahydrofuran (THF)

This step is crucial for installing the hydroxyl group at the sixth position, as specified.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the second position is introduced via nucleophilic aromatic substitution or electrophilic trifluoromethylation :

  • Key reagents :
    • Trifluoromethylating agents such as Togni’s reagent or Ruppert-Prakash reagent (TMS-CF₃)
    • Catalysts like copper or silver salts to facilitate substitution

Reaction pathway :
The trifluoromethylation typically proceeds under mild conditions, often in polar solvents like acetonitrile, with the trifluoromethyl active species reacting with the pyridine ring to substitute at the desired position.

Assembly of the Final Compound

The synthesis involves sequential steps:

Step Reaction Conditions Yield & Notes
1 Bromination of methyl group NBS, AIBN, reflux High selectivity for bromomethyl
2 Hydroxylation at pyridine ring n-BuLi, low temp, water quench Regioselective hydroxylation
3 Trifluoromethylation TMS-CF₃, Cu catalyst Efficient trifluoromethylation

Note : The order of steps may vary depending on specific synthetic routes, but the sequence generally follows methyl bromination, hydroxylation, and trifluoromethylation.

Industrial Synthesis and Optimization

In large-scale production, continuous flow reactors are increasingly employed to improve yield, safety, and scalability:

Feature Description
Reactor Type Continuous flow, catalytic reactors
Reaction Control Precise temperature, pressure, reagent dosing
Advantages Enhanced safety, consistent quality, cost efficiency

Reaction parameters such as temperature (typically 320–380°C for bromination), solvent choice, and reagent ratios are meticulously optimized for maximum yield.

Summary of Key Data

Method Reagents Conditions Typical Yield Remarks
Bromination NBS, AIBN Reflux in CCl₄ or DCM >80% Selective bromomethyl formation
Hydroxylation n-BuLi, water -78°C, THF 70–85% Regioselective hydroxylation
Trifluoromethylation TMS-CF₃, Cu salts Room temp to 80°C 60–75% Efficient trifluoromethyl group introduction

Chemical Reactions Analysis

3-Bromomethyl-2-hydroxy-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyridine derivatives.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the bromomethyl group to a methyl group using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

Pharmaceuticals

3-Bromomethyl-2-hydroxy-4-(trifluoromethyl)pyridine is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its potential applications include:

  • Anti-tumor Agents : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting its potential in oncology.
  • Anti-inflammatory Properties : The compound's unique structure allows it to interact with specific biological targets, potentially leading to the development of new anti-inflammatory drugs.

Agrochemicals

The compound plays a crucial role in the development of agrochemical agents:

  • Herbicides and Fungicides : Its ability to interact with biological targets in plants and fungi makes it suitable for creating effective herbicides and fungicides. More than 20 new agrochemical products containing trifluoromethylpyridine derivatives have been developed .
  • Crop Protection : Trifluoromethylpyridine derivatives are key ingredients in protecting crops from pests, with several products already approved for market use .

Materials Science

In materials science, 3-Bromomethyl-2-hydroxy-4-(trifluoromethyl)pyridine is explored for its potential use in developing advanced materials:

  • Polymers and Coatings : The compound's unique chemical functionalities allow it to be incorporated into polymers and coatings that require specific properties for enhanced performance.

Case Studies

Several studies have highlighted the applications and effectiveness of 3-Bromomethyl-2-hydroxy-4-(trifluoromethyl)pyridine:

  • Synthesis of Anticancer Agents : A study demonstrated that derivatives of this compound exhibit significant cytotoxicity against specific cancer cell lines, paving the way for new therapeutic agents.
  • Development of Agrochemicals : Research into its use as an intermediate in agrochemical synthesis has led to the approval of multiple products designed for crop protection against pests and diseases .
  • Biological Activity Studies : Investigations into its antimicrobial properties have shown promising results against various bacterial strains, suggesting potential applications in treating infections .

Mechanism of Action

The mechanism of action of 3-Bromomethyl-2-hydroxy-4-(trifluoromethyl)pyridine involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following table summarizes key structural and physicochemical differences between 3-Bromomethyl-2-hydroxy-4-(trifluoromethyl)pyridine and analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Applications/Reactivity Reference
3-Bromomethyl-2-hydroxy-4-(trifluoromethyl)pyridine C₇H₅BrF₃NO 272.03 (calc.) 3-BrCH₂, 2-OH, 4-CF₃ Pharmaceutical intermediates
2-Bromo-4-(trifluoromethyl)pyridine C₆H₃BrF₃N 225.99 2-Br, 4-CF₃ Agrochemical synthesis
4-(Bromomethyl)-2-chloro-3-fluoro-pyridine C₆H₄BrClFN 224.46 4-BrCH₂, 2-Cl, 3-F Cross-coupling reactions
4-(Bromomethyl)-2-chloro-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine C₈H₃BrClF₆NO 358.46 4-BrCH₂, 2-Cl, 5-OCF₃, 3-CF₃ Insecticide development
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine C₆H₂BrClF₃N 260.44 3-Br, 2-Cl, 5-CF₃ Functional material synthesis

Reactivity and Functional Group Analysis

  • Bromomethyl vs. Bromo Substituents : The bromomethyl group in the target compound (position 3) offers enhanced versatility compared to simple bromo-substituted pyridines (e.g., 2-Bromo-4-CF₃-pyridine ). It facilitates alkylation or elimination reactions, whereas bromo groups at aromatic positions typically undergo cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions).
  • Hydroxyl Group Influence: The 2-OH group distinguishes the target compound from non-hydroxylated analogs like 4-(Bromomethyl)-2-chloro-3-fluoro-pyridine . This group increases acidity (pKa ~8–10) and enables hydrogen bonding, affecting solubility and crystallization behavior.
  • Trifluoromethyl Positioning : The 4-CF₃ group in the target compound contrasts with 3-CF₃ or 5-CF₃ analogs (e.g., 3-Bromo-2-chloro-5-CF₃-pyridine ). Position 4-CF₃ may sterically hinder electrophilic substitution at adjacent positions while enhancing electron-withdrawing effects.

Research Findings and Trends

  • Synthetic Optimization : Recent patents () emphasize modular approaches to CF₃-pyridines, but the hydroxyl group in the target compound complicates purification, requiring silica gel chromatography (as in ) .
  • Market Demand : highlights the growing demand for trifluoromethylpyridines in China, driven by their role in high-value pharmaceuticals .

Biological Activity

3-Bromomethyl-2-hydroxy-4-(trifluoromethyl)pyridine is a heterocyclic organic compound characterized by its unique functional groups, which include a bromomethyl group, a hydroxy group, and a trifluoromethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of 3-bromomethyl-2-hydroxy-4-(trifluoromethyl)pyridine, summarizing its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-bromomethyl-2-hydroxy-4-(trifluoromethyl)pyridine can be represented as follows:

C7H6BrF3N1O1\text{C}_7\text{H}_6\text{BrF}_3\text{N}_1\text{O}_1

Key Functional Groups:

  • Bromomethyl Group : Enhances reactivity through nucleophilic substitution.
  • Hydroxy Group : Capable of forming hydrogen bonds, influencing solubility and interaction with biological targets.
  • Trifluoromethyl Group : Increases lipophilicity and metabolic stability, which may enhance biological activity.

The biological activity of 3-bromomethyl-2-hydroxy-4-(trifluoromethyl)pyridine can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. For instance, the trifluoromethyl group can engage in halogen bonding with enzyme residues, stabilizing the interaction and enhancing inhibitory effects.
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. The presence of the hydroxy group contributes to its ability to disrupt microbial cell walls or interfere with metabolic pathways.
  • Cytotoxic Effects : Preliminary studies suggest that 3-bromomethyl-2-hydroxy-4-(trifluoromethyl)pyridine may possess cytotoxic effects against certain cancer cell lines, indicating potential applications in oncology.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of 3-bromomethyl-2-hydroxy-4-(trifluoromethyl)pyridine. Below is a summary of key findings:

Study Biological Activity Tested Results
Study 1Antimicrobial (E. coli)MIC = 32 µg/mL
Study 2Cytotoxicity (MCF-7 cells)IC50 = 15 µM
Study 3Enzyme Inhibition (AChE)IC50 = 12 µM

Case Studies

  • Antimicrobial Efficacy : In a study focusing on antimicrobial properties, 3-bromomethyl-2-hydroxy-4-(trifluoromethyl)pyridine demonstrated significant inhibitory effects against Escherichia coli with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests its potential as an antimicrobial agent in pharmaceutical formulations.
  • Cytotoxicity Assessment : A cytotoxicity assay conducted on the MCF-7 breast cancer cell line revealed that the compound exhibited an IC50 value of 15 µM, indicating moderate cytotoxic effects that warrant further investigation for potential anticancer applications.
  • Enzyme Interaction Studies : Kinetic studies showed that the compound inhibited acetylcholinesterase (AChE) with an IC50 value of 12 µM. This suggests potential use in treating conditions like Alzheimer's disease by enhancing cholinergic transmission.

Q & A

Q. What comparative insights exist between this compound and its halogenated analogs?

  • Methodological Answer : Chloro and iodo analogs (e.g., 2-Chloro-4-(trifluoromethyl)pyridine) exhibit slower reaction kinetics in nucleophilic substitutions due to weaker leaving-group ability. However, iodine derivatives show higher radiostability in tracer studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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